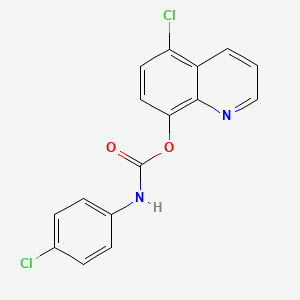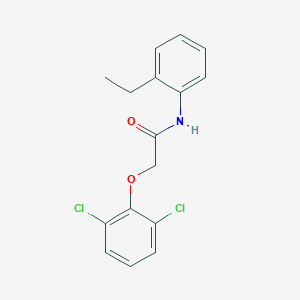
1-(3-Methyl-2-pyridyl)-3-(4-(methylthio)phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Methyl-2-pyridyl)-3-(4-(methylthio)phenyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a pyridyl group and a phenyl group, both of which are substituted with methyl and methylthio groups, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methyl-2-pyridyl)-3-(4-(methylthio)phenyl)urea typically involves the reaction of 3-methyl-2-pyridyl isocyanate with 4-(methylthio)aniline. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Methyl-2-pyridyl)-3-(4-(methylthio)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The pyridyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives, substituted ureas.
Applications De Recherche Scientifique
1-(3-Methyl-2-pyridyl)-3-(4-(methylthio)phenyl)urea has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the design of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Mécanisme D'action
The mechanism of action of 1-(3-Methyl-2-pyridyl)-3-(4-(methylthio)phenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, binding to the active site or allosteric site of the target protein. This interaction can lead to changes in the protein’s activity, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
1-(3-Methyl-2-pyridyl)-3-phenylurea: Lacks the methylthio group, which may affect its reactivity and biological activity.
1-(2-Pyridyl)-3-(4-(methylthio)phenyl)urea: Lacks the methyl group on the pyridyl ring, which may influence its binding affinity and selectivity.
1-(3-Methyl-2-pyridyl)-3-(4-methoxyphenyl)urea: Contains a methoxy group instead of a methylthio group, which can alter its electronic properties and reactivity.
Uniqueness: 1-(3-Methyl-2-pyridyl)-3-(4-(methylthio)phenyl)urea is unique due to the presence of both the methyl and methylthio substituents, which can significantly influence its chemical behavior and biological activity. These substituents can affect the compound’s solubility, stability, and interaction with molecular targets, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
200417-42-1 |
|---|---|
Formule moléculaire |
C14H15N3OS |
Poids moléculaire |
273.36 g/mol |
Nom IUPAC |
1-(3-methylpyridin-2-yl)-3-(4-methylsulfanylphenyl)urea |
InChI |
InChI=1S/C14H15N3OS/c1-10-4-3-9-15-13(10)17-14(18)16-11-5-7-12(19-2)8-6-11/h3-9H,1-2H3,(H2,15,16,17,18) |
Clé InChI |
BMIPTWBNUJPWCN-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=CC=C1)NC(=O)NC2=CC=C(C=C2)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


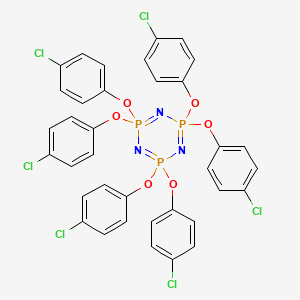
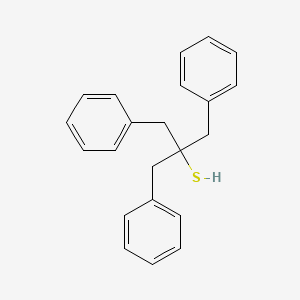
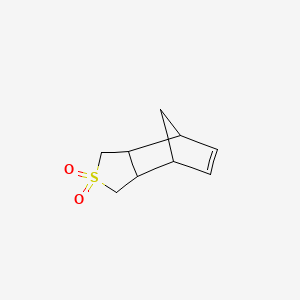
![9(10H)-Anthracenone, 10-[(4-nitrophenyl)methylene]-](/img/structure/B11945537.png)


![N~1~-[2-(4-methoxyphenyl)-4-quinolinyl]-N~1~,N~2~,N~2~-trimethyl-1,2-ethanediamine hydrobromide](/img/structure/B11945553.png)

![N-((1E,4E)-4-[(phenylsulfonyl)imino]-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B11945563.png)

